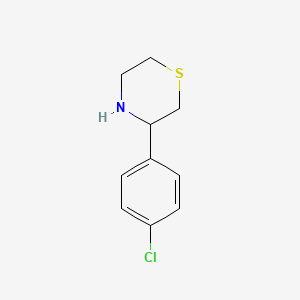
3-(4-Chlorophenyl)thiomorpholine
Overview
Description
“3-(4-Chlorophenyl)thiomorpholine” is a chemical compound with the molecular formula C10H12ClNS . It is a part of the class of compounds known as halogenated heterocycles .
Molecular Structure Analysis
The molecular structure of “3-(4-Chlorophenyl)thiomorpholine” includes a thiomorpholine ring attached to a 4-chlorophenyl group . The compound has a molecular weight of 213.73 . More detailed structural analysis would require specific experimental data or computational modeling.Scientific Research Applications
Medicinal Chemistry
3-(4-Chlorophenyl)thiomorpholine: is a compound that has shown potential in medicinal chemistry due to its structural similarity to thiazole, a core structure found in many biologically active molecules . Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties . This compound could be pivotal in the synthesis of new drugs with reduced side effects and improved efficacy.
Material Science
In material science, 3-(4-Chlorophenyl)thiomorpholine can be utilized due to its unique properties and reactivity. Its potential applications include the development of new polymeric materials, coatings, and specialty chemicals that require specific molecular architecture for enhanced performance.
Chemical Research
This compound is valuable in chemical research, particularly in early discovery stages where unique chemicals are required . It can be used as a building block for synthesizing various chemical entities that may lead to the discovery of new reactions or materials.
Biological Studies
The thiazole ring, which is structurally related to 3-(4-Chlorophenyl)thiomorpholine , is found in many compounds with significant biological activities . Research involving this compound can lead to insights into biological mechanisms and the development of therapeutic agents.
Pharmaceuticals
In the pharmaceutical industry, 3-(4-Chlorophenyl)thiomorpholine could be explored for the design of new drug candidates. Its structural features may be beneficial in creating compounds with specific pharmacological profiles .
Agriculture
Environmental Science
Industrial Processes
3-(4-Chlorophenyl)thiomorpholine: may be involved in industrial processes, particularly in the synthesis of complex organic molecules. Its use in the production of intermediates for further chemical transformations could be crucial in various manufacturing sectors .
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)thiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNS/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVLSFRFDBIYIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)thiomorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





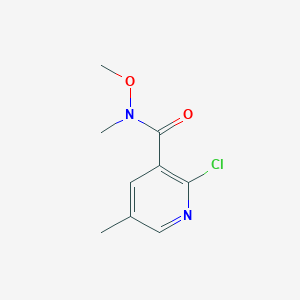
![N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1420976.png)

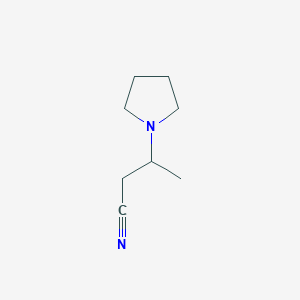



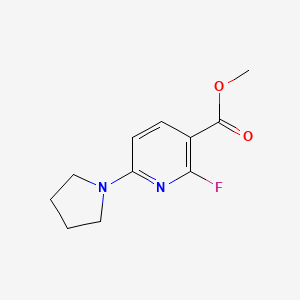


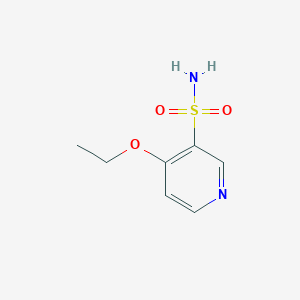
![2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B1420994.png)